molecular formula C17H13N B13344245 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole

3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole

Cat. No.: B13344245
M. Wt: 231.29 g/mol
InChI Key: SCGHKLCSQHBEFI-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole: is a heterocyclic compound that features a fused indene and pyrrole ring system with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole typically involves multicomponent reactions. One common method is the one-pot three-component reaction of ninhydrin, 1,3-dicarbonyl compounds, and primary amines. This reaction is carried out in the presence of triphenylphosphine in acetonitrile at room temperature, yielding the desired indeno[1,2-b]pyrrole derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry: 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse molecular architectures through multicomponent reactions .

Biology and Medicine: It is being explored for its antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique electronic properties make it suitable for use in organic electronics and photonics .

Mechanism of Action

The mechanism of action of 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole stands out due to its phenyl substituent, which imparts unique electronic and steric properties. This makes it a versatile building block for the synthesis of complex molecules and materials.

Properties

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

3-phenyl-1,4-dihydroindeno[1,2-b]pyrrole

InChI

InChI=1S/C17H13N/c1-2-6-12(7-3-1)16-11-18-17-14-9-5-4-8-13(14)10-15(16)17/h1-9,11,18H,10H2

InChI Key

SCGHKLCSQHBEFI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CN3)C4=CC=CC=C4

Origin of Product

United States

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